4-Methyl-beta-styrylboronic acid pinacol ester

説明

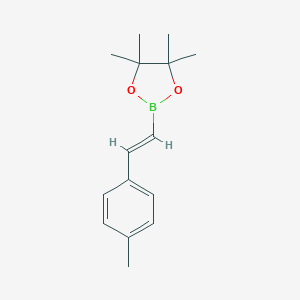

4-Methyl-beta-styrylboronic acid pinacol ester is an organoboron compound with the molecular formula C15H21BO2 and a molecular weight of 244.14 g/mol . It is a derivative of boronic acid and is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its stability and versatility in various chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-beta-styrylboronic acid pinacol ester typically involves the reaction of 4-methylstyrene with a boronic acid derivative in the presence of a catalyst. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. In this reaction, 4-methylstyrene is reacted with a boronic acid derivative, such as pinacolborane, in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent, such as toluene or tetrahydrofuran, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .

化学反応の分析

Types of Reactions

4-Methyl-beta-styrylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding alcohol or aldehyde.

Reduction: Reduction reactions can convert the compound into the corresponding alkane.

Substitution: The boronic ester group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine, while amination reactions use amines and appropriate catalysts.

Major Products Formed

Oxidation: 4-Methyl-beta-styryl alcohol or 4-Methyl-beta-styryl aldehyde.

Reduction: 4-Methyl-beta-styryl alkane.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Pharmaceutical Applications

a. Synthesis of Therapeutic Compounds

4-Methyl-beta-styrylboronic acid pinacol ester is utilized as an intermediate in the synthesis of various therapeutic agents, particularly in oncology and anti-inflammatory drugs. Its role in the Suzuki-Miyaura cross-coupling reaction facilitates the formation of carbon-carbon bonds, which is crucial for constructing complex organic molecules.

Case Study: Synthesis of FLT3 Inhibitors

Research has demonstrated the utility of this compound in synthesizing 5-aryl-2-aminopyridine derivatives, which are potent inhibitors of FLT3 kinase, an important target in treating acute myeloid leukemia (AML) . The reaction conditions optimized for this synthesis highlight the versatility of boronic esters in drug development.

b. Development of Autotaxin Inhibitors

Another notable application is in the preparation of hydantoin-derived autotaxin inhibitors. Autotaxin is implicated in various pathological processes, including cancer metastasis and inflammatory diseases. The use of this compound allows for the effective synthesis of compounds that can modulate autotaxin activity .

Material Science Applications

a. Reactive Oxygen Species (ROS)-Sensitive Materials

The compound has also been explored for its potential in creating materials that are sensitive to reactive oxygen species (ROS). By linking phenylboronic acid pinacol esters to β-cyclodextrin, researchers have developed materials that can selectively release therapeutic agents in response to oxidative stress, which is a hallmark of many diseases .

Synthetic Methodologies

a. Transesterification Reactions

The versatility of this compound extends to its role in transesterification reactions, which are critical for modifying boron-containing compounds for various applications. A two-step deprotection method involving transesterification with diethanolamine has shown high yields and efficiency, making it a valuable technique for chemists working with boronates .

Data Table: Summary of Applications

作用機序

The mechanism of action of 4-Methyl-beta-styrylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds. The palladium catalyst plays a crucial role in the reaction, coordinating with the boronic ester and the substrate to form the desired product .

類似化合物との比較

Similar Compounds

4-Methyl-3-pentenylboronic acid pinacol ester: Similar in structure but with a different alkyl group.

4-Methyl-beta-styrylboronic acid: Lacks the pinacol ester group, affecting its reactivity and stability.

Uniqueness

4-Methyl-beta-styrylboronic acid pinacol ester is unique due to its stability and versatility in various chemical reactions. The presence of the pinacol ester group enhances its stability compared to other boronic acids, making it a valuable reagent in organic synthesis .

生物活性

4-Methyl-beta-styrylboronic acid pinacol ester is a compound of significant interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- IUPAC Name : 4-Methylphenylboronic acid pinacol ester

- Molecular Formula : C13H17B O3

- Molecular Weight : 233.09 g/mol

- CAS Number : 195062-57-8

The biological activity of boronic acids, including this compound, primarily arises from their ability to interact with biological molecules. Boronic acids can form reversible covalent bonds with diols, which is crucial for their role in various biochemical processes. This interaction can lead to inhibition or modification of enzyme activity, particularly in proteases and other enzymes that utilize serine residues.

Biological Activities

-

Anticancer Activity :

- Boronic acids have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells. The first boron-containing drug, Bortezomib (Velcade), is an example of this application .

- Research indicates that this compound may exhibit similar properties by inhibiting specific proteases involved in cancer cell proliferation.

- Antiviral Properties :

- Antimicrobial Effects :

Table 1: Summary of Biological Activities

Case Study Example

In a recent study published in the Journal of Medicinal Chemistry, researchers explored the efficacy of various boronic acids, including derivatives similar to this compound, against cancer cell lines. The study found that these compounds exhibited significant cytotoxicity against multiple myeloma cells, suggesting a promising avenue for therapeutic development .

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-[2-(4-methylphenyl)ethenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO2/c1-12-6-8-13(9-7-12)10-11-16-17-14(2,3)15(4,5)18-16/h6-11H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBWKASJNTZJLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694548 | |

| Record name | 4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149777-84-4 | |

| Record name | 4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。